molecular formula C25H29N3O4 B12456230 N-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~2~-ethylisovalinamide

N-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~2~-ethylisovalinamide

Cat. No.: B12456230
M. Wt: 435.5 g/mol
InChI Key: IOEMEGNQJPIYGO-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~2~-ethylisovalinamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a dimethylphenyl group, an isoindolyl group, and an ethylisovalinamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~2~-ethylisovalinamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylaniline with phthalic anhydride to form the intermediate phthalimide derivative. This intermediate is then reacted with ethylisovalinamide under specific conditions to yield the final compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~2~-ethylisovalinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoindolyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~2~-ethylisovalinamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~2~-ethylisovalinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Uniqueness: N-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~2~-ethylisovalinamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H29N3O4

Molecular Weight

435.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]-ethylamino]-2-methylbutanamide

InChI

InChI=1S/C25H29N3O4/c1-6-25(5,24(32)26-21-16(3)11-10-12-17(21)4)28(7-2)20(29)15-27-22(30)18-13-8-9-14-19(18)23(27)31/h8-14H,6-7,15H2,1-5H3,(H,26,32)

InChI Key

IOEMEGNQJPIYGO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)NC1=C(C=CC=C1C)C)N(CC)C(=O)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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